Kaempferol-3,4'-diglucoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Kaempferol 3,4'-diglucoside is a natural product found in Wisteria floribunda, Picea abies, and other organisms with data available.

生物活性

Kaempferol-3,4'-diglucoside is a flavonoid glycoside derived from kaempferol, a naturally occurring flavonol found in various plants. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

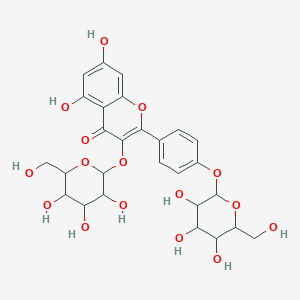

This compound is characterized by its complex structure, which includes two glucoside moieties attached to the kaempferol backbone. The molecular formula is C_21H_20O_12, with a molecular weight of approximately 448.38 g/mol. The presence of multiple hydroxyl groups contributes to its biological activity.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and inhibit oxidative stress markers such as malondialdehyde (MDA) and reactive oxygen species (ROS). In vitro studies have demonstrated that this compound can enhance the activity of endogenous antioxidants like superoxide dismutase and glutathione peroxidase .

| Study | Model | Findings |

|---|---|---|

| Wang et al. (2018) | HepG2 cells | Inhibition of ROS generation |

| Kouhestani et al. (2018) | OVX rats | Reduced MDA levels by 21% |

| Zarei et al. (2019) | Drosophila model | Improved cognitive function through antioxidant action |

2. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Research indicates that it can block the activation of NF-κB signaling pathways, which are critical in inflammation .

| Study | Model | Findings |

|---|---|---|

| Tran et al. (2009) | RAW 264.7 cells | Significant reduction in NO production |

| Yang et al. (2019) | BALB mice | Suppressed IL-1β and TNFα production |

3. Anticancer Activity

The anticancer potential of this compound has been explored across various cancer cell lines. It exhibits antiproliferative effects by inducing apoptosis and cell cycle arrest in cancer cells.

| Cancer Type | Cell Line | Mechanism |

|---|---|---|

| Breast | MCF-7 | Induction of apoptosis via caspase activation |

| Colon | HT-29 | G2/M phase arrest through cyclin inhibition |

| Lung | A549 | Decreased invasion and metastasis potential |

In vivo studies have also shown promising results in animal models, where this compound reduced tumor growth and improved survival rates .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Neuroprotection : In a study involving ovariectomized rats with cognitive impairment induced by streptozotocin, treatment with this compound improved cognitive function and reduced neuroinflammation markers .

- Cardiovascular Health : Research indicates that kaempferol derivatives can protect cardiac fibroblasts from inflammatory injury by inhibiting PI3K/AKT signaling pathways .

- Gut Health : The compound's glycosylated form enhances its bioavailability and may positively influence gut microbiota composition, leading to improved metabolic health outcomes .

属性

CAS 编号 |

71939-16-7 |

|---|---|

分子式 |

C27H30O16 |

分子量 |

610.5 g/mol |

IUPAC 名称 |

5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-11-3-1-9(2-4-11)24-25(19(34)16-12(31)5-10(30)6-13(16)40-24)43-27-23(38)21(36)18(33)15(8-29)42-27/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 |

InChI 键 |

CRHCCDOCWGWLSH-DEFKTLOSSA-N |

SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

手性 SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

规范 SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

同义词 |

3-(β-D-Glucopyranosyloxy)-2-[4-(β-D-glucopyranosyloxy)phenyl]-5,7-dihydroxy-4H-1-benzopyran-4-one; Allivicin; Kaempferol 3,4'-di-O-β-D-glucopyranoside |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。